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Compound of Interest

Compound Name:
Ethyl 2-(3-chlorophenyl)-2-

oxoacetate

Cat. No.: B1302080 Get Quote

An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2-oxoacetate

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Ethyl 2-(3-chlorophenyl)-2-
oxoacetate, a key organic intermediate. It details the compound's physicochemical properties,

spectroscopic profile, synthesis and purification protocols, and its applications in synthetic

chemistry, particularly in the development of heterocyclic compounds relevant to the

pharmaceutical industry.

Physicochemical and Computational Properties
Ethyl 2-(3-chlorophenyl)-2-oxoacetate, also known as Ethyl 3-chlorobenzoylformate, is an

alpha-keto ester featuring a chlorinated aromatic moiety. While specific experimental data for

properties such as boiling and melting points are not readily available in public literature, its

fundamental and computed properties are summarized below.

Table 1: General and Physicochemical Properties
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Property Value Reference(s)

CAS Number 62123-73-3 [1][2]

Molecular Formula C₁₀H₉ClO₃ [1]

Molecular Weight 212.63 g/mol [1][2]

IUPAC Name
ethyl 2-(3-chlorophenyl)-2-

oxoacetate

Synonyms
ETHYL 3-

CHLOROBENZOYLFORMATE
[1]

Purity ≥96-97% [1][3]

Appearance

Not explicitly stated; related

compounds are colorless to

pale-yellow liquids.

Storage Conditions Sealed in dry, 2-8°C [1]

Table 2: Computed Chemical Properties

Property Value Reference(s)

TPSA (Topological Polar

Surface Area)
43.37 Å² [1]

LogP (Octanol-Water Partition

Coefficient)
2.0858 [1]

Hydrogen Bond Acceptors 3 [1]

Hydrogen Bond Donors 0 [1]

Rotatable Bonds 3 [1]

Spectroscopic Profile
Experimental spectra for Ethyl 2-(3-chlorophenyl)-2-oxoacetate are not widely published.

The following data is predicted based on its structural analogue, Ethyl 2-(3-bromophenyl)-2-
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oxoacetate, and serves as a reliable reference for spectral interpretation.[4]

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.15 t (J ≈ 1.8 Hz) 1H H-2' (Ar-H)

~7.95 dt (J ≈ 7.8, 1.2 Hz) 1H H-6' (Ar-H)

~7.70
ddd (J ≈ 8.0, 2.0, 1.0

Hz)
1H H-4' (Ar-H)

~7.40 t (J ≈ 7.9 Hz) 1H H-5' (Ar-H)

4.47 q (J = 7.1 Hz) 2H -OCH₂CH₃

1.43 t (J = 7.1 Hz) 3H -OCH₂CH₃

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm) Assignment

~185.0 C=O (keto)

~163.5 C=O (ester)

~137.0 C-3' (Ar-C)

~134.5 C-1' (Ar-C)

~132.0 C-6' (Ar-C)

~130.5 C-5' (Ar-C)

~128.0 C-2' (Ar-C)

~123.0 C-4' (Ar-C)

62.5 -OCH₂CH₃

14.0 -OCH₂CH₃
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Table 5: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)

~2980-2850 Medium C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1690 Strong C=O stretch (keto)

~1590, 1470 Medium C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ester)

Experimental Protocols
The following protocols are based on established methodologies for analogous compounds

and are directly applicable for the synthesis, purification, and analysis of Ethyl 2-(3-
chlorophenyl)-2-oxoacetate.

Synthesis Protocol: Friedel-Crafts Acylation
The most direct route for the synthesis of this compound is the Friedel-Crafts acylation of

chlorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst.

Materials:

Chlorobenzene

Ethyl oxalyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dry dichloromethane (DCM)

1M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution
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Brine

Anhydrous sodium sulfate (Na₂SO₄)

Standard flame-dried glassware, magnetic stirrer, dropping funnel, ice bath

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen

atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in dry DCM. Cool the suspension to

0°C using an ice bath.

Acylating Agent Addition: Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the

stirred suspension, maintaining the temperature below 10°C.

Arene Addition: Following the formation of the acylium ion, add chlorobenzene (1.0

equivalent) dropwise, ensuring the internal temperature does not exceed 10°C.

Reaction Progression: Once the addition is complete, allow the mixture to warm to room

temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer

Chromatography (TLC).

Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed

ice and concentrated HCl to decompose the aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and

extract the aqueous layer twice with DCM.

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated

NaHCO₃ solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by vacuum distillation or column chromatography on

silica gel to yield pure Ethyl 2-(3-chlorophenyl)-2-oxoacetate.
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Synthesis Workflow: Friedel-Crafts Acylation

Reaction Setup

Reaction

Workup & Purification

1. Suspend AlCl₃ in dry DCM at 0°C

2. Add Ethyl Oxalyl Chloride

N₂ atm

3. Add Chlorobenzene

< 10°C

4. Stir at RT for 4-6h (Monitor by TLC)

5. Quench with Ice/HCl

6. Extract with DCM

7. Wash with HCl, NaHCO₃, Brine

8. Dry (Na₂SO₄) & Concentrate

9. Purify (Distillation or Chromatography)

Product

Final Product

Click to download full resolution via product page

A generalized workflow for the synthesis of the target compound.
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Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)
HPLC with UV detection is a standard method for assessing the purity and concentration of

aromatic keto esters. The following provides a starting point for method development.

Instrumentation & Conditions:

System: Standard HPLC with a UV or Diode Array Detector (DAD).

Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). This should be

optimized for ideal retention and peak shape.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: To be determined by UV scan (typically in the 254-280 nm range for

aromatic ketones).

Injection Volume: 10 µL.

Procedure:

Standard Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in

acetonitrile. Create a series of calibration standards through serial dilution (e.g., 0.1, 1, 10,

50, 100 µg/mL).

Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter

through a 0.45 µm syringe filter prior to injection.

Analysis: Inject the standards to create a calibration curve, followed by the samples to

determine purity or concentration.
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Analytical Workflow: HPLC-UV

Sample & Standard
Preparation

Inject Sample

HPLC System
(C18 Column, UV Detector)

Chromatographic
Separation

UV Detection

Data Acquisition
(Chromatogram)

Analysis
(Peak Integration, Quantification)

Click to download full resolution via product page

A typical workflow for the analysis of the compound by HPLC-UV.

Reactivity and Synthetic Applications
The chemical reactivity of Ethyl 2-(3-chlorophenyl)-2-oxoacetate is governed by its two

adjacent electrophilic carbonyl groups (ketone and ester) and the chlorinated phenyl ring.
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Carbonyl Reactivity: The ketone carbonyl is generally more reactive towards nucleophiles

than the ester carbonyl. This allows for selective reactions. A key application is its

condensation with binucleophiles to form heterocyclic systems.

Aryl Chloride Reactivity: The chlorine atom on the phenyl ring is relatively unreactive towards

nucleophilic aromatic substitution but can be utilized in various metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular

complexity.

Application: Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of

pharmacological activities. They can be synthesized via the condensation of an α-dicarbonyl

compound with an o-phenylenediamine.

Reaction Protocol:

In a round-bottom flask, dissolve Ethyl 2-(3-chlorophenyl)-2-oxoacetate (1.0 eq) and o-

phenylenediamine (1.0 eq) in glacial acetic acid or ethanol.

Heat the mixture to reflux for 4-6 hours, monitoring progress by TLC.

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

Collect the resulting precipitate by vacuum filtration and recrystallize from a suitable solvent

(e.g., ethanol) to yield the pure 3-(3-chlorophenyl)quinoxalin-2(1H)-one.
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Synthetic Pathway: Quinoxalinone Formation

Ethyl 2-(3-chlorophenyl)-2-oxoacetate

+

o-Phenylenediamine

Glacial Acetic Acid
Reflux, 4-6h

Condensation
Intermediate

 Condensation 

3-(3-chlorophenyl)quinoxalin-2(1H)-one

 Intramolecular
 Cyclization &
 Dehydration 

Click to download full resolution via product page

Reaction scheme for the synthesis of a quinoxalinone derivative.

This technical guide serves as a foundational resource for the handling, synthesis, and

application of Ethyl 2-(3-chlorophenyl)-2-oxoacetate in a research and development context.

Researchers should always consult safety data sheets (SDS) before handling any chemicals

and may need to optimize the provided protocols for their specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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